

Application Notes and Protocols for Studying Osteoclastogenesis with BMS-986143

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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Introduction

BMS-986143 (also known as BMS-986142) is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in various cell types, including B cells and myeloid cells. In the context of bone biology, BTK plays a crucial role in the signaling cascade initiated by the Receptor Activator of Nuclear Factor- κ B Ligand (RANKL), a key cytokine that drives the differentiation of monocytic precursors into mature, bone-resorbing osteoclasts.[2][3] By inhibiting BTK, **BMS-986143** effectively blocks RANKL-induced osteoclastogenesis, making it a valuable tool for in vitro studies of osteoclast differentiation and function.[2][3] These application notes provide detailed protocols for utilizing **BMS-986143** to investigate its effects on osteoclastogenesis.

Mechanism of Action

BMS-986143 is a reversible inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] In the RANKL signaling pathway, BTK and Tec are involved in relaying signals from the RANK receptor to downstream effectors that ultimately lead to the activation of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. By inhibiting the catalytic activity of BTK, **BMS-986143** disrupts this signaling cascade, leading to a dose-dependent reduction in the formation of mature osteoclasts.[3]

Quantitative Data

The inhibitory activity of **BMS-986143** on both its primary target (BTK) and its cellular effect on osteoclastogenesis has been quantified in various assays.

Parameter	Target/Process	Value	Reference
IC50	Recombinant Human BTK	0.5 nM	[1]
IC50	Human B cell function (e.g., cytokine production, proliferation)	≤ 5 nM	[1]
Inhibition of Osteoclastogenesis	RANKL-induced formation of TRAP-positive multinucleated cells from human monocytic precursors	Inhibition evident at 15 nM	[2][3]

Concentration of BMS-986143	Mean Number of TRAP-positive Multinucleated Cells per Well (± SD)	Statistical Significance (vs. Vehicle)
Vehicle (0 nM)	~140 (± 20)	-
15 nM	~90 (± 15)	p < 0.05
100 nM	~30 (± 10)	p < 0.01
500 nM	~10 (± 5)	p < 0.01

(Data is estimated from the graphical representation in the cited source and is for illustrative purposes.)[3]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of **BMS-986143** on osteoclastogenesis are provided below.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of **BMS-986143**.

Materials:

- Mouse bone marrow cells
- Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Macrophage Colony-Stimulating Factor (M-CSF)
- Receptor Activator of Nuclear Factor- κ B Ligand (RANKL)
- **BMS-986143**
- 96-well tissue culture plates
- TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

- Isolation of Bone Marrow-Derived Macrophages (BMMs):
 - Isolate bone marrow from the femurs and tibias of mice.
 - Culture the cells in α -MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.

- Osteoclast Differentiation:
 - Plate BMMs in 96-well plates at a density of 1×10^4 cells/well.
 - Allow the cells to adhere overnight.
 - The next day, replace the medium with fresh α -MEM containing 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
 - Add **BMS-986143** at desired concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the culture medium. A vehicle control (e.g., DMSO) should be included.
 - Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and **BMS-986143** every 2 days.
- Identification of Osteoclasts (TRAP Staining):
 - After the culture period, fix the cells with 4% paraformaldehyde for 10 minutes.
 - Wash the cells with PBS and stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.
 - TRAP-positive cells with three or more nuclei are identified as mature osteoclasts.
- Quantification:
 - Count the number of TRAP-positive multinucleated osteoclasts in each well using a light microscope.

Protocol 2: Bone Resorption Assay

This assay evaluates the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

- Bone resorption assay plates (e.g., calcium phosphate-coated plates)
- Differentiated osteoclasts (from Protocol 1)

- Toluidine blue or other suitable stain for visualizing resorption pits
- Microscope with imaging software

Procedure:

- Cell Seeding:
 - Perform osteoclast differentiation (as described in Protocol 1) directly on bone resorption assay plates.
- Cell Removal and Pit Visualization:
 - After the culture period, remove the cells from the plates using a solution such as 1 M ammonium hydroxide or sonication.
 - Wash the plates with distilled water and air dry.
 - Stain the plates with Toluidine blue (1% solution in 1% sodium borate) for 1-2 minutes.
 - Wash the plates again with distilled water.
- Quantification:
 - Capture images of the resorption pits using a microscope.
 - Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for analyzing the effect of **BMS-986143** on the expression of key osteoclast marker genes.

Materials:

- Differentiated osteoclasts (from Protocol 1)
- RNA extraction kit

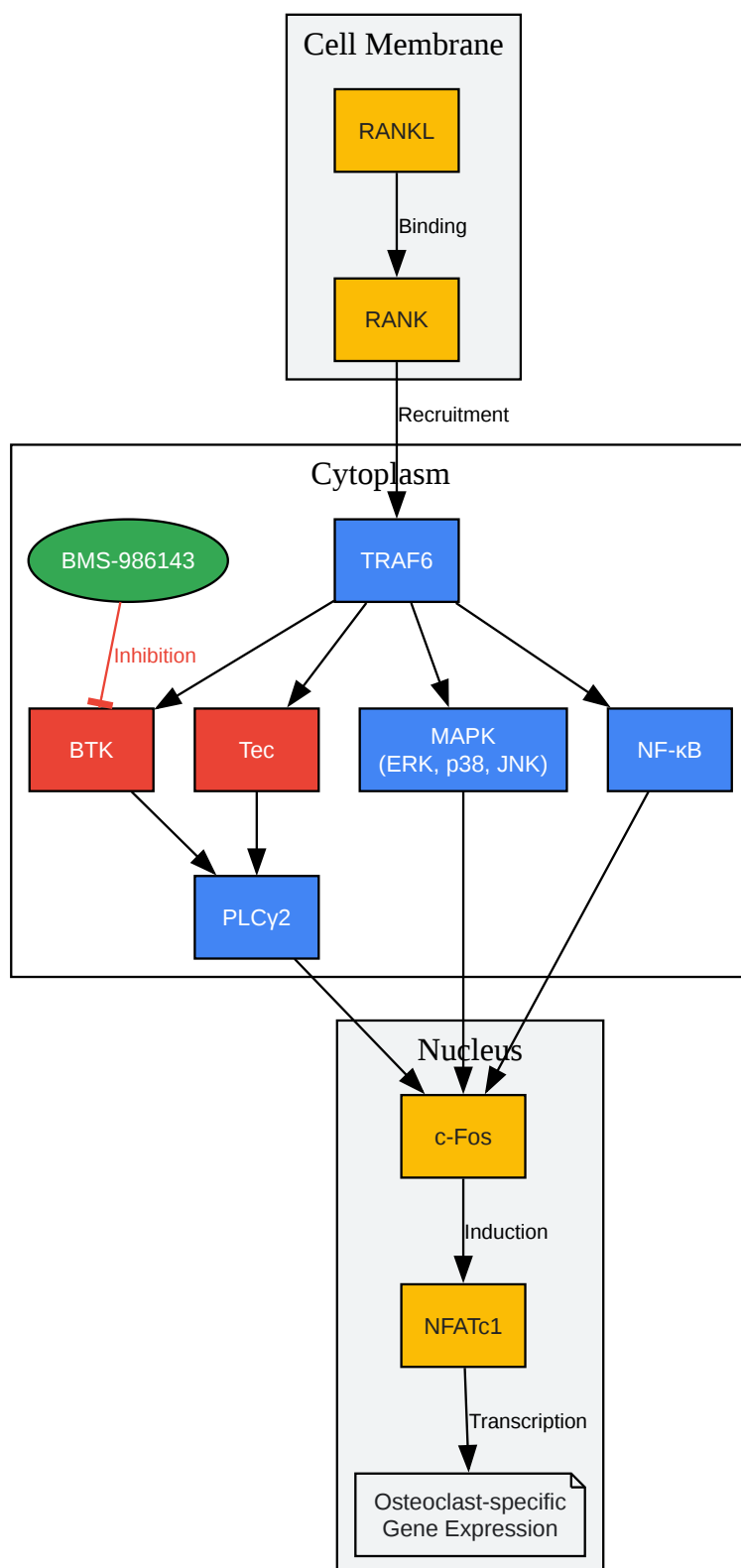
- cDNA synthesis kit
- qPCR master mix
- Primers for osteoclast marker genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh)

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Culture BMMs with M-CSF and RANKL in the presence of different concentrations of **BMS-986143** for 3-5 days.
 - Lyse the cells and extract total RNA using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
- Quantitative Real-Time PCR (qRT-PCR):
 - Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.
 - Analyze the relative gene expression levels using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

Visualizations

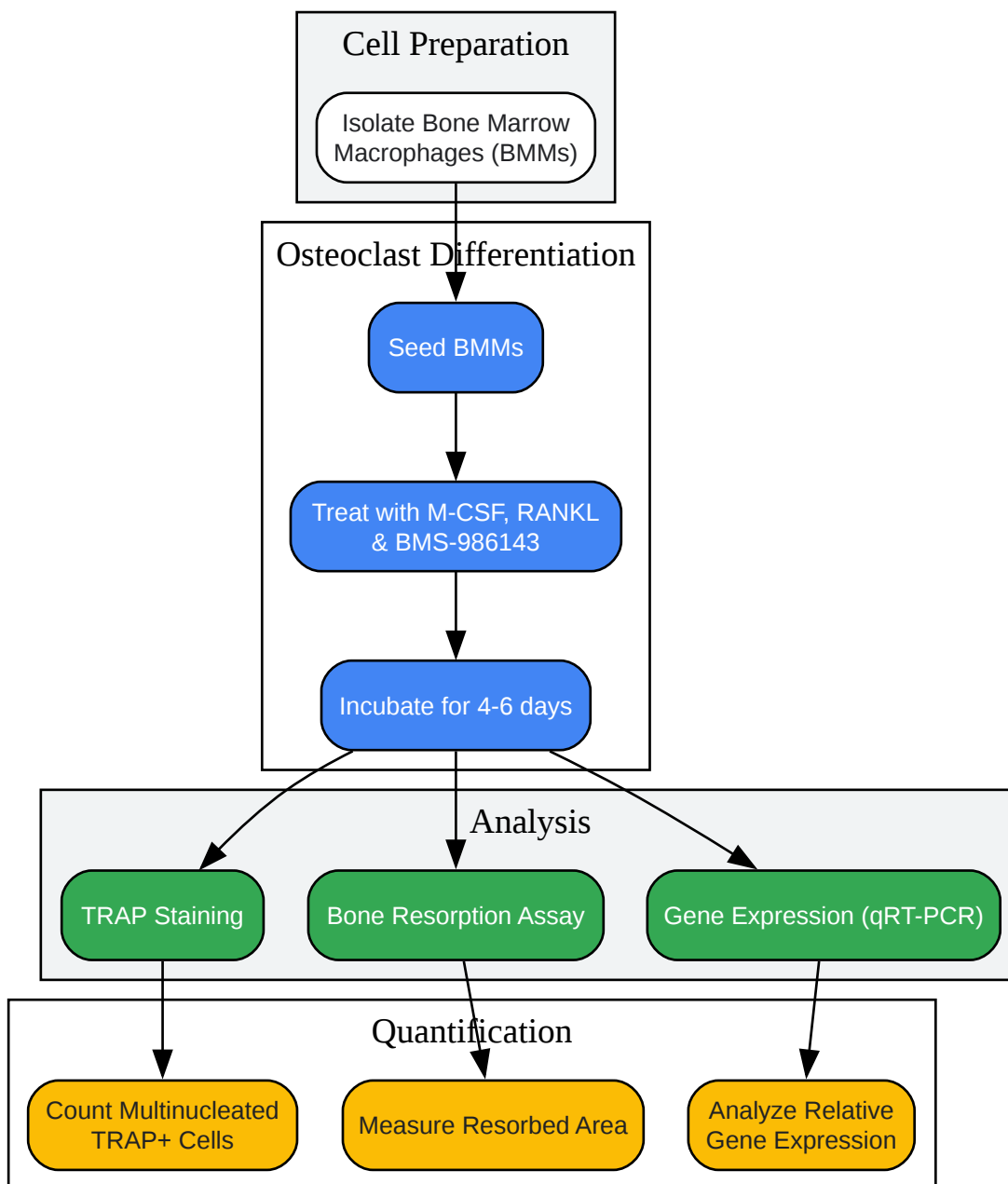
Signaling Pathway



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Caption: **BMS-986143** inhibits BTK, disrupting the RANKL signaling pathway in osteoclast precursors.

Experimental Workflow



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Caption: Workflow for studying the effect of **BMS-986143** on in vitro osteoclastogenesis.

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References

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